1'-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] and their derivatives involves multi-step chemical processes. For example, derivatives of spiro[isobenzofuran-1(3H),4'-piperidine] have been synthesized by engaging in reactions that include lithiation, addition of piperidone, and acid-catalyzed cyclization (Bauer et al., 1976). Further modifications to these compounds have explored the impact of substituents on their biological activity and chemical properties.
Molecular Structure Analysis
The molecular structure of spiro compounds, such as "1'-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one", features a unique spiro linkage between isobenzofuran and piperidin rings. This structure is characterized by its rigidity and the spatial orientation of its substituents, which significantly influence its chemical reactivity and interaction with biological targets. The conformation of the piperidine ring and the nature of the substituents attached to the spiro center are crucial for the compound's activity (Moltzen et al., 1995).
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis and voltammetric analysis of fluorine-substituted spirosteroidal thiazolidin-4-one derivatives of sulfa drugs demonstrate innovative approaches to creating compounds with potential antimicrobial properties. These compounds show good antimicrobial activities towards pathogenic bacteria and fungi, indicating their usefulness in medical research and applications (Makki et al., 2016).
Pharmacological Applications
Research on sigma receptor ligands, including spiro[benzopyran-1,4'-piperidines] and spiro[benzofuran-1,4'-piperidines], reveals compounds with high affinity and selectivity for sigma(1) receptors. These findings could inform the development of new therapeutic agents targeting neurodegenerative diseases and other conditions (Maier & Wünsch, 2002).
Antimicrobial and Antifungal Activities
The preparation of novel spiro compounds through synthesis routes involving sulfonamide derivatives has been explored for their antimicrobial and antifungal activities. This research contributes to the search for new, effective treatments for microbial infections, highlighting the potential of these compounds in combating resistant strains of bacteria and fungi (Hafez, El-Gazzar, & Zaki, 2016).
Anticancer Properties
Spiro-piperidin-4-ones have been synthesized and evaluated as potential anticancer agents, showcasing the versatility of these compounds in drug development. The synthesis of these compounds through an atom-economic and stereoselective process underscores the ongoing innovation in medicinal chemistry aimed at discovering potent anticancer agents (Kumar et al., 2008).
Future Directions
properties
IUPAC Name |
1'-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylspiro[2-benzofuran-3,3'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF3NO4S/c20-16-7-6-12(10-15(16)19(21,22)23)29(26,27)24-9-3-8-18(11-24)14-5-2-1-4-13(14)17(25)28-18/h1-2,4-7,10H,3,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWWASXMUKYGJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CC=CC=C4C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.